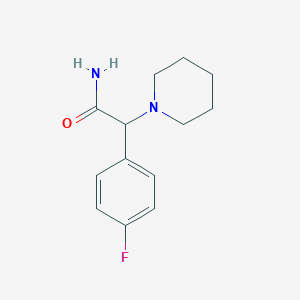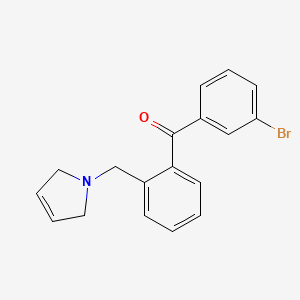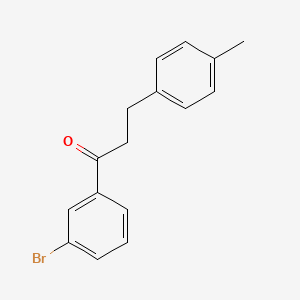
2-(4-Fluorofenil)-2-piperidin-1-ilacetamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Fluorophenyl)-2-piperidin-1-ylacetamide is an organic compound that belongs to the class of amides It features a piperidine ring attached to an acetamide group, with a fluorophenyl substituent
Aplicaciones Científicas De Investigación
2-(4-Fluorophenyl)-2-piperidin-1-ylacetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets, such as enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, including analgesic and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
Análisis Bioquímico
Biochemical Properties
2-(4-Fluorophenyl)-2-piperidin-1-ylacetamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with dopamine transporters, influencing dopamine reuptake This interaction is crucial as it affects neurotransmitter levels in the brain, potentially impacting mood and behavior
Cellular Effects
The effects of 2-(4-Fluorophenyl)-2-piperidin-1-ylacetamide on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the WNT/planar-cell-polarity pathway, which is crucial for cell polarity and directional cell movements . This modulation can lead to changes in cell shape, migration, and division, impacting overall cellular function.
Molecular Mechanism
At the molecular level, 2-(4-Fluorophenyl)-2-piperidin-1-ylacetamide exerts its effects through specific binding interactions with biomolecules. It acts as a dopamine reuptake inhibitor, binding to dopamine transporters and preventing the reuptake of dopamine into presynaptic neurons . This inhibition increases dopamine levels in the synaptic cleft, enhancing dopaminergic signaling. Additionally, it may influence other molecular pathways, such as those involving protein kinase C and tight junction proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(4-Fluorophenyl)-2-piperidin-1-ylacetamide change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but its degradation products may have different biochemical properties
Dosage Effects in Animal Models
The effects of 2-(4-Fluorophenyl)-2-piperidin-1-ylacetamide vary with different dosages in animal models. At low doses, it may enhance dopaminergic signaling without causing significant adverse effects. At higher doses, it can lead to toxic effects, including neurotoxicity and behavioral changes . These dosage-dependent effects highlight the importance of careful dosage regulation in potential therapeutic applications.
Metabolic Pathways
2-(4-Fluorophenyl)-2-piperidin-1-ylacetamide is involved in several metabolic pathways. It is metabolized by enzymes in the liver, leading to the formation of various metabolites . These metabolites may have different biological activities and can influence metabolic flux and metabolite levels in the body. Understanding these metabolic pathways is crucial for predicting the compound’s pharmacokinetics and potential side effects.
Transport and Distribution
The transport and distribution of 2-(4-Fluorophenyl)-2-piperidin-1-ylacetamide within cells and tissues are mediated by specific transporters and binding proteins. It is distributed throughout the body, with significant accumulation in the brain due to its interaction with dopamine transporters . This distribution pattern is essential for its pharmacological effects and potential therapeutic applications.
Subcellular Localization
The subcellular localization of 2-(4-Fluorophenyl)-2-piperidin-1-ylacetamide affects its activity and function. It is primarily localized in the synaptic cleft, where it interacts with dopamine transporters . Additionally, it may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . Understanding its subcellular localization is crucial for elucidating its molecular mechanisms and potential therapeutic targets.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Fluorophenyl)-2-piperidin-1-ylacetamide typically involves the reaction of 4-fluoroaniline with piperidine and acetic anhydride. The reaction conditions often include the use of a solvent such as ethanol or methanol, and the reaction is carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of 2-(4-Fluorophenyl)-2-piperidin-1-ylacetamide may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of catalysts and advanced purification techniques, such as crystallization and chromatography, ensures the production of high-purity compounds suitable for pharmaceutical applications.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-Fluorophenyl)-2-piperidin-1-ylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide can facilitate nucleophilic aromatic substitution.
Major Products
Oxidation: N-oxides of the original compound.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Mecanismo De Acción
The mechanism of action of 2-(4-Fluorophenyl)-2-piperidin-1-ylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group enhances the compound’s binding affinity to these targets, while the piperidine ring provides structural stability. The compound may modulate the activity of these targets, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(4-Chlorophenyl)-2-piperidin-1-ylacetamide
- 2-(4-Bromophenyl)-2-piperidin-1-ylacetamide
- 2-(4-Methylphenyl)-2-piperidin-1-ylacetamide
Uniqueness
2-(4-Fluorophenyl)-2-piperidin-1-ylacetamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. The fluorine atom enhances the compound’s metabolic stability and binding affinity to biological targets, making it a valuable compound for research and development in medicinal chemistry.
Propiedades
IUPAC Name |
2-(4-fluorophenyl)-2-piperidin-1-ylacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17FN2O/c14-11-6-4-10(5-7-11)12(13(15)17)16-8-2-1-3-9-16/h4-7,12H,1-3,8-9H2,(H2,15,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STPCMKBXSFJGCV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(C2=CC=C(C=C2)F)C(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17FN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4'-Bromo-2-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone](/img/structure/B1292944.png)













